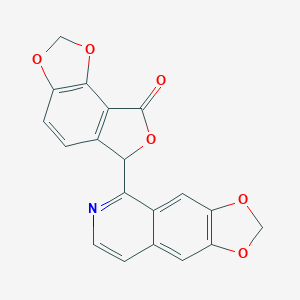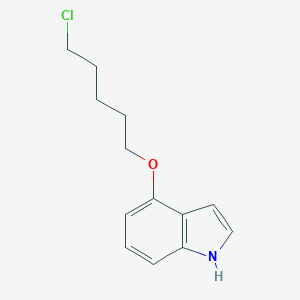
4-(5-Chloropentyloxy)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chloropentyloxy)-1H-indole, also known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors in the brain. It was first synthesized in the 1980s by Pfizer as part of their research into the endocannabinoid system, and has since been used extensively in scientific research to investigate the effects of cannabinoids on the brain and body.
Mecanismo De Acción
4-(5-Chloropentyloxy)-1H-indole 47,497 acts as a potent agonist of the cannabinoid receptors in the brain, particularly the CB1 receptor. When it binds to these receptors, it activates a range of signaling pathways that lead to changes in neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
4-(5-Chloropentyloxy)-1H-indole 47,497 has been shown to have a range of biochemical and physiological effects, including:
- Increased release of dopamine, a neurotransmitter involved in reward and motivation
- Decreased release of GABA, a neurotransmitter involved in inhibiting neural activity
- Increased activity of potassium channels, leading to hyperpolarization of neurons
- Activation of the MAP kinase signaling pathway, leading to changes in gene expression
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(5-Chloropentyloxy)-1H-indole 47,497 in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to investigate the effects of cannabinoids on the brain and body in a controlled and precise manner. However, one limitation of using 4-(5-Chloropentyloxy)-1H-indole 47,497 is its synthetic nature, which may not accurately reflect the effects of natural cannabinoids found in the body.
Direcciones Futuras
There are many potential future directions for research involving 4-(5-Chloropentyloxy)-1H-indole 47,497, including:
- Investigating the effects of 4-(5-Chloropentyloxy)-1H-indole 47,497 on different brain regions and cell types
- Developing new synthetic cannabinoids with improved potency and selectivity for the cannabinoid receptors
- Investigating the potential therapeutic uses of 4-(5-Chloropentyloxy)-1H-indole 47,497 and other synthetic cannabinoids for treating neurological and psychiatric disorders
- Investigating the long-term effects of 4-(5-Chloropentyloxy)-1H-indole 47,497 on the brain and body, including potential risks and side effects
In conclusion, 4-(5-Chloropentyloxy)-1H-indole 47,497 is a synthetic cannabinoid that has been extensively used in scientific research to investigate the effects of cannabinoids on the brain and body. Its potency and selectivity for the cannabinoid receptors make it a valuable tool for studying the endocannabinoid system, and there are many potential future directions for research involving this compound.
Métodos De Síntesis
The synthesis of 4-(5-Chloropentyloxy)-1H-indole 47,497 involves several steps, starting with the reaction of 5-chloropentan-1-ol with 1H-indole-3-carboxaldehyde to form the intermediate 5-chloropentyl-1H-indole-3-carboxaldehyde. This intermediate is then reacted with methylamine to form the final product, 4-(5-Chloropentyloxy)-1H-indole 47,497.
Aplicaciones Científicas De Investigación
4-(5-Chloropentyloxy)-1H-indole 47,497 has been extensively used in scientific research to investigate the effects of cannabinoids on the brain and body. It has been shown to bind strongly to the cannabinoid receptors in the brain, leading to a range of physiological and biochemical effects.
Propiedades
Número CAS |
180161-00-6 |
|---|---|
Nombre del producto |
4-(5-Chloropentyloxy)-1H-indole |
Fórmula molecular |
C13H16ClNO |
Peso molecular |
237.72 g/mol |
Nombre IUPAC |
4-(5-chloropentoxy)-1H-indole |
InChI |
InChI=1S/C13H16ClNO/c14-8-2-1-3-10-16-13-6-4-5-12-11(13)7-9-15-12/h4-7,9,15H,1-3,8,10H2 |
Clave InChI |
XNELKZGRTJPRRG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCCCl |
SMILES canónico |
C1=CC2=C(C=CN2)C(=C1)OCCCCCCl |
Sinónimos |
4-(5-chloropentyloxy)-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




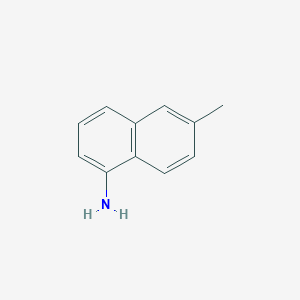

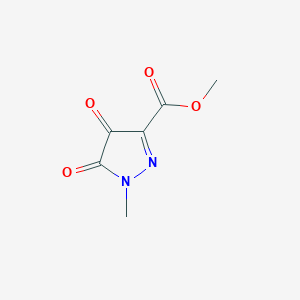



![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B180387.png)


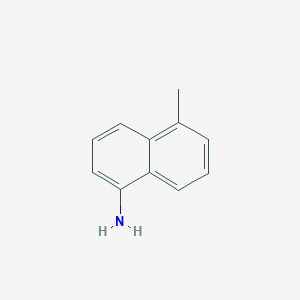
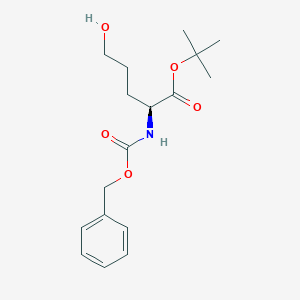
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B180398.png)
